Cyclohexanone serves as a crucial starting material for the synthesis of numerous organic compounds. Its reactive carbonyl group (C=O) allows for diverse transformations, including:
These examples highlight the versatility of cyclohexanone as a platform molecule for constructing complex organic molecules with diverse functionalities.
Cyclohexanone's unique properties make it a valuable solvent in various scientific research applications:
These properties make cyclohexanone a valuable tool in various research settings, including:
Cyclohexanone is an organic compound with the chemical formula , characterized as a cyclic ketone. It consists of a six-carbon ring with a carbonyl group (C=O) attached to one of the carbon atoms, making it a key intermediate in various chemical processes. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde and is slightly soluble in water while being miscible with common organic solvents. Over time, cyclohexanone can develop a pale yellow color due to oxidation processes .
Cyclohexanone exhibits moderate toxicity and is classified as an irritant. Although it is not considered carcinogenic, it poses risks through inhalation or skin contact, necessitating careful handling in industrial and laboratory settings . Additionally, cyclohexanone serves as a human xenobiotic metabolite, indicating its involvement in biological processes upon exposure .
Several methods exist for synthesizing cyclohexanone:
Cyclohexanone plays a vital role in various industrial applications:
Research has explored various interactions involving cyclohexanone:
Cyclohexanone shares structural similarities with several other compounds. Here are some notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Cyclopentanone | Cyclic Ketone | Smaller ring size; different physical properties |
Acetophenone | Aromatic Ketone | Contains an aromatic ring; used in fragrances |
2-Heptanone | Aliphatic Ketone | Linear structure; different applications |
Methylcyclopentanone | Cyclic Ketone | Methyl substitution affects reactivity |
Cyclohexanone's unique six-membered ring structure and its specific reactivity patterns distinguish it from these similar compounds. Its primary applications in nylon production further emphasize its industrial significance compared to others listed above.
The air oxidation of cyclohexane remains the most widely adopted method for cyclohexanone production, accounting for approximately 70% of global output [1] [2]. This exothermic process involves bubbling air through liquid cyclohexane at 150–160°C under 8–15 bar pressure, using cobalt naphthenate or stearate catalysts [1]. The reaction proceeds via a radical chain mechanism, where cyclohexyl hydroperoxide (C~6~H~11~O~2~H) forms as an intermediate before decomposing into cyclohexanol and cyclohexanone [1].
A critical feature is the concurrent production of cyclohexanol, resulting in a 1:1 mixture termed KA Oil (Ketone-Alcohol Oil) [1]. Industrial yields typically reach 75–80%, with selectivity toward cyclohexanone enhanced by:
Recent innovations include microreactor platforms that intensify mass transfer and thermal control. A 2024 study demonstrated a gas–liquid microreactor achieving 85% cyclohexane conversion at 170°C and 20 bar, outperforming conventional stirred-tank reactors by 18% [7].
Phenol hydrogenation has gained prominence due to its high selectivity (>93%) and compatibility with integrated nylon production facilities [3]. The Versalis/Lummus Technology process exemplifies modern single-step hydrogenation, where phenol reacts with hydrogen over a palladium/carbon catalyst at 140–160°C and 3–5 bar [3]. Key advantages include:
Parameter | Single-Step Process | Conventional Multi-Step Process |
---|---|---|
Cyclohexanone Yield | 93–95% | 88–90% |
Energy Consumption | 12–15 GJ/ton | 18–20 GJ/ton |
Byproduct Formation | <0.5% | 2–3% |
The mechanism involves phenol adsorption on palladium sites, sequential hydrogenation of the aromatic ring, and tautomerization to cyclohexanone [3]. Catalyst longevity is extended through in situ regeneration cycles, maintaining activity for over 12,000 hours [3]. ExxonMobil’s hydroalkylation route—converting benzene to cyclohexylbenzene followed by oxidation—represents a variant of this methodology, eliminating acetone byproducts common in cumene-based phenol processes [1].
Cyclohexanol dehydrogenation to cyclohexanone is pivotal in caprolactam manufacturing. Commercial copper-based catalysts, such as Cu/ZnO/Al~2~O~3~, operate at 250–300°C under atmospheric pressure, achieving 90–95% conversion [5] [6]. The reaction follows a Langmuir-Hinshelwood mechanism, where surface-bound cyclohexanol undergoes β-hydride elimination:
$$ \text{Cyclohexanol} \xrightarrow{\text{Cu}^0} \text{Cyclohexanone} + \text{H}_2 $$ [5]
Continuous flow systems have revitalized this pathway. A 2016 study reported a Cu/SiO~2~ catalyst in a packed-bed reactor achieving 98% selectivity at 99% conversion, with 450-hour stability [6]. Process intensification is further achieved through reactive distillation, integrating reaction and separation units to shift equilibrium toward cyclohexanone [5].
A 2022 breakthrough enabled cyclohexanone synthesis via a formal [5+1] cycloaddition using visible light irradiation [4]. This method couples α-oxidized benzylic ketones with acyl imidazoles, forming cyclohexanone derivatives under mild conditions (25–40°C, ambient pressure) [4]. While currently at lab scale, it offers a route to structurally complex derivatives unattainable via traditional methods.
Pilot-scale processes utilizing genetically modified E. coli to convert glucose to cyclohexanone via shikimate pathway intermediates have achieved titers of 12 g/L, though economic viability remains under evaluation [4].
The 2024 gas–liquid microreactor platform for cyclohexane oxidation exemplifies intensification, enabling precise control of oxygen concentration and radical chain propagation [7]. Benefits include:
Waste heat recovery from exothermic oxidation reactors now provides 30–40% of distillation column energy demands, cutting overall plant emissions by 18% [1] [2].
Homogeneous catalytic routes historically dominate bulk cyclohexanone manufacture, particularly the low-conversion air-oxidation of liquid cyclohexane mediated by cobalt salts dissolved in acetic acid. The process leverages a free-radical chain pathway initiated by in situ cobalt(III)–peroxide complexes, passes through cyclohexyl hydroperoxide, and terminates in cyclohexanol and cyclohexanone (together called “KA oil”) before deep oxidation to adipic acid can occur [1] [2].
Representative homogeneous systems | Catalyst composition | Oxidant | T/°C | P/bar | Conversion | Ketone selectivity |
---|---|---|---|---|---|---|
Cobalt(II) naphthenate in acetic acid | Co(C₂₂H₁₄O₄) | O₂ | 140 | 10–15 | 4% [1] | 35% [1] |
Same + H₃BO₃ additive | Co(C₂₂H₁₄O₄)/boric acid | O₂ | 140 | 10–15 | 10% [1] | 60% [1] |
Cobalt acetate oligomer 1 on silica | [py₃Co₃O(OAc)₅]PF₆ | TBHP | 90 | 1 | 18% [5] | 70% [5] |
Pd/C–heteropoly acid (liquid phenol route) | 5 wt % Pd/C + 0.055 g H₃PW₁₂O₄₀ | H₂ | 80 | 10 | 100% phenol [6] | 93.6% [6] |
Solid catalysts overcome the separation drawbacks intrinsic to homogeneous salts and expand the feedstock scope to phenol, nitro-precursors, and electrochemical nitrate sources.
Palladium on high-surface-area ceria activates both hydrogen and phenol under ambient pressure, delivering >95% cyclohexanone selectivity at room temperature; surface oxygen vacancies modulate phenol adsorption and H–H dissociation [7] [8]. Magnesia-supported palladium generated from acetate precursors maintains high metal dispersion and exhibits apparent activation energy of 63 kJ mol⁻¹ for phenol hydrogenation [9].
Zeolitic imidazolate frameworks and Zr-based MOF-892/893 expose Lewis and Brønsted acid nodes that funnel cyclohexane toward KA oil with three-fold higher rate relative to smaller-pore analogues [10]. MIL-101 doped with phosphotungstic acid orchestrates tandem oximation–Beckmann rearrangement, converting cyclohexanone to ε-caprolactam in a single pot with 92% yield [11].
Selected heterogeneous catalysts | Support | Feed | Product route | Conversion | Cyclohexanone selectivity |
---|---|---|---|---|---|
1 wt % Pd/CeO₂ (pre-reduced 300 °C) | Fluorite ceria | Phenol + H₂ | Hydrogenation | 99% [7] | 98% [7] |
Pd@mpg-C₃N₄ (7 nm Pd) | Graphitic C₃N₄ | Phenol + H₂O/H₂ | Hydrogenation | 99% [12] | 99% [12] |
Fe-MOF-74 expanded pore | Fe-MOF-74 | Cyclohexane + TBHP | Oxidation | 15% [10] | 60% [10] |
MIL-101-PTA (10 wt %) | Cr-MOF | Cyclohexanone + NH₂OH | Oximation–Beckmann | 100% [11] | ε-Caprolactam 89% [11] |
Dual-function catalysts frequently merge redox and acid–base sites to synchronize multistep sequences.
Binary/complex systems | Paired functions | Outcome (yield or FE) |
---|---|---|
Pd/C + H₃PW₁₂O₄₀ | Hydrogenation ∥ Brønsted acid | 93.6% ketone [6] |
AuPd(0.5)Pt(0.05)/TS-1 | H₂O₂ synthesis ∥ Ti-site ammoximation | 92% oxime [13] |
Zn₉₃Cu₇ alloy | Nitrate reduction → NH₂OH ∥ condensation | 97% oxime, 27% FE [14] |
0.5% V–0.5% Pd/TiO₂ | H₂O₂ generation ∥ VOₓ radical carrier | 3 × KA oil rate [15] |
Cobalt remains the industrial mainstay yet continues to evolve.
Cobalt(II) naphthenate or acetate dissolved in acetic acid establishes the benchmark; selectivity collapses when conversion exceeds 6% owing to unchecked hydroperoxide decomposition [1]. Induction time correlates with oxidation of Co(II) to Co(III); acetaldehyde adjuvant trims induction from 7 h to <2 h by generating peracetic acid initiator [2].
Immobilized carboxylate-bridged cobalt trimers on mesoporous silica deliver 70% ketone selectivity at 18% conversion, doubling the K:A ratio relative to the parent homogeneous complex by restricting O₂ diffusion into the radical pool [5]. Poly(pyrazole) cobalt chelates (CH1) push KA oil selectivity to 93.8% at 2% conversion, reflecting electronic stabilization of the ROO- intermediate [16].
Cobalt-doped VPO catalyzes TBHP-driven liquid oxidation of cyclohexane at 100 °C, obtaining 45% overall yield with ketone/alcohol ratio of 1.6 [17]. Cobalt-substituted molybdenum blues enable surface-bound CHHP decomposition pathways that favor cyclohexanone over adipic acid [18].
Cobalt catalysts | System description | Key metric |
---|---|---|
Co naphthenate (industrial) | 4% conversion, 75% KA selectivity [1] | Baseline |
Co acetate oligomer on SiO₂ | 18% conversion, 70% ketone [5] | +35% vs parent |
Cobalt pyrazole chelate | 93.8% KA selectivity at 2% conversion [16] | – |
Co-VPO/TBHP | 45% KA yield, 1.6 K:A ratio [17] | – |
Cutting-edge research pivots on architecture, electronic tuning, and green-chemistry imperatives.
Rigorous kinetic modelling and in situ spectroscopy now unravel the elementary events governing selectivity.
Mechanistic study | Technique | Core insight |
---|---|---|
Mo-blue EPR DR-UV-Vis [18] | CHHP adsorbs on Mo–O–Mo, diverts to ketone | |
Fe-N₄ DFT + microkinetics [19] | t-BuO- generation is RDS, zero-order TBHP | |
Pd/CeO₂ DRIFTS [7] | Phenoxide binds Ce⁴⁺; Pd supplies H* | |
ZnCu alloy in situ Raman [14] | Weak *NH₂OH binding favors oxime coupling | |
Co naphthenate kinetic model [4] | Mass transfer + 11-step radical scheme predicts industrial reactor profiles |
Flammable;Irritant